1-(2-chloroethyl)-4-iodo-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6ClIN2 |
|---|---|
Molecular Weight |
256.47 g/mol |
IUPAC Name |
1-(2-chloroethyl)-4-iodopyrazole |
InChI |
InChI=1S/C5H6ClIN2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2 |
InChI Key |
AWACTBIAMFXSIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCCl)I |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 1 2 Chloroethyl 4 Iodo 1h Pyrazole
Reactivity at the C-4 Iodo Group
The iodine atom at the C-4 position of the pyrazole (B372694) ring is the most reactive site for many transformations due to the inherent reactivity of aryl iodides. This position readily participates in a variety of reactions that enable the formation of new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the C-4 position of 4-iodopyrazoles. The high reactivity of the carbon-iodine bond allows these reactions to proceed under relatively mild conditions, often with high selectivity. nih.gov
The Suzuki-Miyaura coupling , which forms a new carbon-carbon bond between the pyrazole and an organoboron compound, is a widely used transformation. libretexts.org While specific studies on 1-(2-chloroethyl)-4-iodo-1H-pyrazole are not prevalent, research on analogous 1-aryl-4-iodo-3-(trifluoromethyl)-1H-pyrazoles demonstrates the feasibility of this reaction. For instance, the coupling of these substrates with phenylboronic acid using a Pd(PPh₃)₄ catalyst affords the corresponding 4-phenylpyrazole derivatives in moderate yields. nih.gov The reaction typically requires a palladium catalyst, a base, and a suitable solvent system.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Iodopyrazole (B32481) Analogs Data inferred from studies on similar 4-iodopyrazole substrates.
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 1-Aryl-4-iodo-3-CF₃-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 56% | nih.gov |
| 4-Bromo-1H-pyrazole | Arylboronic acids | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | Good to Excellent | unp.edu.ar |
The Sonogashira coupling is another pivotal reaction, enabling the formation of a C(sp²)-C(sp) bond between the 4-iodopyrazole and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgnih.gov Studies on various 1-substituted-4-iodopyrazoles have shown that they are excellent substrates for Sonogashira coupling. clockss.orgorganic-chemistry.org For example, 1,3-disubstituted-5-chloro-4-iodopyrazoles selectively couple with phenylacetylene (B144264) at the C-4 position in good yields under standard Sonogashira conditions. researchgate.net The mild conditions required for the Sonogashira reaction are generally compatible with the chloroethyl group, allowing for selective functionalization at the C-4 position. wikipedia.org
Table 2: Examples of Sonogashira Coupling with 4-Iodopyrazole Derivatives Illustrative examples from related pyrazole systems.
| Iodopyrazole Substrate | Alkyne | Catalyst System | Base/Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 1,5-Disubstituted-4-iodo-1H-pyrazoles | Terminal Alkynes | Pd(OAc)₂, PPh₃, CuI | Et₃N / DMF | High | clockss.org |
| 1-Acyl-4-iodo-1H-pyrazoles | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | Et₃N / THF | Good to Excellent | organic-chemistry.org |
| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole derivatives | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N / THF | High | arkat-usa.org |
Nucleophilic Substitution Reactions Involving Iodine
The C-4 iodo group can also be displaced by nucleophiles, although this typically requires metal catalysis due to the electron-rich nature of the pyrazole ring. Copper-catalyzed C-O coupling reactions have been successfully employed for the direct 4-alkoxylation of 4-iodo-1H-pyrazoles. nih.gov In a study, various N-substituted 4-iodopyrazoles were coupled with alcohols in the presence of a CuI catalyst and a ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline. nih.gov This methodology allows for the introduction of alkoxy groups at the C-4 position, a transformation that is difficult to achieve through classical nucleophilic aromatic substitution. The reaction proceeds under microwave irradiation at elevated temperatures. nih.gov
Formation of Organometallic Intermediates (e.g., Grignard Reagents)
The carbon-iodine bond at the C-4 position is suitable for the formation of organometallic intermediates, such as Grignard or organolithium reagents. These intermediates can then be reacted with various electrophiles to introduce a wide array of functional groups. Research has shown that the closely related compound, 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole, can be successfully converted into its corresponding Grignard reagent by treatment with isopropylmagnesium bromide. arkat-usa.org This intermediate was subsequently trapped with N,N-dimethylformamide (DMF) to yield the corresponding 4-carbaldehyde. arkat-usa.org This demonstrates the potential for this compound to undergo similar transformations, enabling access to pyrazole-4-carboxylic acids, ketones, and other derivatives. The formation of such Grignard reagents is typically performed in an ethereal solvent like tetrahydrofuran (B95107) (THF). researchgate.netnih.gov
Transformations Involving the N-1 Chloroethyl Moiety
The 1-(2-chloroethyl) group provides a second handle for the functionalization of the molecule. As a primary alkyl chloride, it is susceptible to both elimination and nucleophilic substitution reactions.
Dehydrohalogenation Reactions to Vinylpyrazoles
One of the most common transformations of 1-(2-chloroethyl)pyrazoles is the base-induced dehydrohalogenation to form 1-vinylpyrazoles. nih.gov This elimination reaction provides a straightforward route to valuable vinyl monomers and synthetic intermediates. The reaction is typically carried out using a base such as potassium hydroxide (B78521) in a suitable solvent. nih.govresearchgate.net An efficient method involves performing the N-alkylation of a pyrazole with dichloroethane followed by dehydrochlorination in water under phase-transfer catalysis (PTC) conditions, which can lead to 1-vinylpyrazoles in yields of 75–90%. nih.gov The resulting vinyl group can then participate in various other reactions, including polymerizations and cycloadditions. researchgate.net
Nucleophilic Substitution Reactions for Diverse Functionalization
The primary chloride of the N-1 chloroethyl group is a reactive site for Sₙ2 reactions. This allows for the introduction of a wide variety of functional groups through displacement of the chloride ion by different nucleophiles. Although the simultaneous presence of the reactive C-4 iodo group requires careful selection of reaction conditions to ensure selectivity, the chloroethyl moiety can be targeted by nucleophiles such as azide (B81097), cyanide, amines, and thiolates. These reactions would typically be performed under conditions that favor substitution over elimination. For instance, reaction with sodium azide in a polar aprotic solvent like DMF would be expected to yield 1-(2-azidoethyl)-4-iodo-1H-pyrazole, a precursor for triazole formation or reduction to the corresponding amine. Similarly, reaction with secondary amines could introduce basic side chains, which are of interest in medicinal chemistry.
Intramolecular Cyclization Pathways
The 1-(2-chloroethyl) substituent on the pyrazole ring serves as a key functional handle for intramolecular cyclization, providing a pathway to fused heterocyclic systems. This reactivity stems from the electrophilic nature of the carbon atom bearing the chlorine, which can be attacked by a nucleophile to form a new ring.
One potential pathway involves the formation of pyrazolo-fused tetrazine derivatives. Research has shown that pyrazole precursors containing a 2-chloroethyl function can be utilized in the synthesis of fused systems like pyrazolo[5,1-d]-1,2,3,5-tetrazines. nih.gov While not starting from this compound itself, the principle demonstrates the utility of the chloroethyl group in constructing more complex, fused heterocyclic structures. The reaction typically proceeds by introducing a triazene (B1217601) moiety onto the pyrazole, followed by cyclization where the chloroethyl group acts as an alkylating agent to close the new ring.
Another plausible, though less directly documented, pathway could involve an intramolecular Friedel-Crafts-type reaction. If the pyrazole ring were further substituted with an appropriate aromatic group, the chloroethyl chain could cyclize onto the aromatic ring under Lewis acid catalysis to form a tricyclic system. However, the presence of the basic nitrogen atoms in the pyrazole ring can complicate such reactions by coordinating to the Lewis acid catalyst, thereby deactivating the system. youtube.comorganic-chemistry.org
Furthermore, the chloroethyl group can participate in cyclization following a prior functionalization step. For instance, conversion of the chloro group to a different functional group, such as an amine via nucleophilic substitution, could then facilitate cyclization onto a suitable substituent on the pyrazole ring, leading to the formation of fused pyrazolo-diazepines or similar heterocycles. researchgate.net
Electrophilic Substitution on the Pyrazole Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In pyrazoles, the C4 position is generally the most susceptible to electrophilic attack due to the electronic properties of the ring system. researchgate.netrrbdavc.org However, in this compound, this position is already blocked by an iodine atom, which significantly influences further substitution reactions.
Substituent Directing Effects
The regiochemical outcome of any further electrophilic substitution on the this compound ring is governed by the combined directing effects of the three key components:
N1-(2-Chloroethyl) Group: As an N-alkyl group, it is generally considered an activating group that directs electrophiles to the ortho (C5) and para (C3) positions.
C4-Iodo Group: Halogens are deactivating groups due to their strong electron-withdrawing inductive effect. However, they are also ortho-, para-directors because they can donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate when attack occurs at the ortho positions (C3 and C5).
N2 (Pyridine-like) Atom: The sp²-hybridized nitrogen atom at the N2 position exerts a strong deactivating effect, particularly at the adjacent C3 and C5 positions, by withdrawing electron density from the ring. rrbdavc.org
The interplay of these effects makes electrophilic substitution challenging. The N2 atom strongly deactivates the C3 and C5 positions, counteracting the directing influence of the N1-alkyl and C4-iodo groups. Consequently, direct substitution on the carbon atoms of the pyrazole ring is difficult and often requires forcing conditions. The most common electrophilic reaction observed for 4-iodopyrazoles is ipso-substitution, where the iodine atom itself is replaced by the incoming electrophile.
Reaction Conditions and Regioselectivity Considerations
Given the substituent effects, the primary pathway for electrophilic substitution is the replacement of the iodine at the C4 position. A notable example is the nitration of 4-iodopyrazole.
Nitration (ipso-Substitution): Research has demonstrated that 4-iodopyrazole can undergo nitration to yield 4-nitropyrazole. nih.govguidechem.com This transformation represents an ipso-substitution, where the nitro group displaces the iodine atom. The reaction is typically carried out using strong nitrating agents under specific conditions.
| Reaction | Reagents | Catalyst | Solvent | Outcome | Reference(s) |
| Nitration | Fuming HNO₃ | Zeolite or Silica | THF | ipso-substitution to 4-nitropyrazole | nih.govguidechem.com |
Advanced Functionalization for Complex Molecular Architectures
The true synthetic versatility of this compound lies in the strategic functionalization of its two reactive sites: the C4-iodo group and the 2-chloroethyl side chain. The C-I bond, in particular, is an excellent handle for modern cross-coupling reactions.
The C4-iodo group is highly susceptible to a range of palladium- and copper-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These reactions are fundamental in building complex molecular architectures from the pyrazole core.
Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the 4-iodopyrazole with aryl or vinyl boronic acids. The greater reactivity of the C-I bond compared to C-Br or C-Cl bonds makes 4-iodopyrazoles ideal substrates, often reacting under mild conditions. rsc.org This method is used to synthesize 4-arylpyrazole derivatives.
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with the 4-iodopyrazole, creating a C(sp²)-C(sp) bond. wikipedia.orglibretexts.org This is a powerful tool for introducing alkynyl moieties, which can serve as precursors for further transformations or as key structural elements in target molecules. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds. 4-Iodopyrazoles can be coupled with a wide variety of primary and secondary amines, anilines, and other nitrogen nucleophiles to generate 4-aminopyrazole derivatives. nih.govresearchgate.netwikipedia.org
Copper-Catalyzed Coupling: Copper catalysts can be used to form C-O bonds. For instance, the coupling of 4-iodopyrazoles with alcohols, catalyzed by copper(I) iodide, provides a route to 4-alkoxypyrazoles. nih.gov
The table below summarizes representative conditions for these key cross-coupling reactions on 4-halopyrazole systems.
| Coupling Reaction | Halide Substrate | Coupling Partner | Catalyst/Ligand | Base | Conditions | Product Type | Reference(s) |
| Suzuki-Miyaura | 4-Bromopyrazole | Arylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O, 80 °C | 4-Arylpyrazole | rsc.org |
| Sonogashira | 4-Iodopyrazole | Terminal alkyne | Pd(PPh₃)₂, CuI | Et₃N | THF, rt | 4-Alkynylpyrazole | researchgate.netwikipedia.org |
| Buchwald-Hartwig | 4-Iodopyrazole | Piperidine | Pd(dba)₂, tBuDavePhos | t-BuOK | Xylene, 160 °C (MW) | 4-(Piperidin-1-yl)pyrazole | researchgate.net |
| Cu-Catalyzed C-O | 4-Iodopyrazole | Alcohol | CuI / Phenanthroline | t-BuOK | Alcohol, 130 °C (MW) | 4-Alkoxypyrazole | nih.gov |
In addition to the C4 position, the 2-chloroethyl side chain offers another point for diversification. The primary alkyl chloride is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide array of functional groups by reacting the compound with various nucleophiles such as amines, azides, thiols, or cyanides. For example, reaction with a primary amine would yield a secondary amine, which could then be used in further synthetic steps, including intramolecular cyclization to form fused heterocyclic systems. nih.gov This dual reactivity makes this compound a highly valuable and versatile building block in medicinal and materials chemistry.
Advanced Spectroscopic and Structural Elucidation of 1 2 Chloroethyl 4 Iodo 1h Pyrazole
X-ray Crystallography for Solid-State Structure Determination
No crystallographic data, including bond lengths, bond angles, torsion angles, crystal packing information, or unit cell parameters for 1-(2-chloroethyl)-4-iodo-1H-pyrazole, was found in the available literature.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
Specific experimental data on bond lengths, angles, and torsion angles derived from X-ray crystallography are not available.
Investigation of Crystal Packing and Unit Cell Parameters
Information regarding the crystal system, space group, unit cell dimensions, and intermolecular interactions for this compound is not documented in published studies.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
While basic NMR data may exist in supplier catalogs for compound verification, detailed high-resolution 1D and 2D NMR spectroscopic analyses for this compound have not been published.
Detailed Chemical Shift Analysis and Coupling Constant Interpretation
A comprehensive analysis of 1H and 13C NMR chemical shifts and coupling constants is not available in the scientific literature.
2D NMR Techniques for Connectivity and Spatial Relationships
There are no published studies detailing the use of 2D NMR techniques (such as COSY, HSQC, or HMBC) to confirm the structural connectivity and spatial relationships of atoms within the this compound molecule.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Detailed experimental Infrared (IR) and Raman spectra, along with the corresponding vibrational mode assignments for this compound, are not available in the reviewed literature. A molecular fingerprint based on its vibrational properties has not been established.
Characteristic Vibrational Modes and Functional Group Assignments
The vibrational spectrum of this compound, typically analyzed using infrared (IR) and Raman spectroscopy, provides significant insight into its molecular structure and the specific functional groups present. The absorption of infrared radiation excites the molecule into higher vibrational states, and the frequencies of these absorptions are characteristic of the bonds within the molecule.
The pyrazole (B372694) ring itself gives rise to a series of characteristic vibrations. The C-H stretching vibrations of the aromatic pyrazole ring typically appear in the region of 3100-3200 cm⁻¹. The C=N and C=C stretching vibrations within the ring are observed in the 1400-1600 cm⁻¹ range. Furthermore, in-plane and out-of-plane bending vibrations of the ring C-H bonds contribute to the fingerprint region of the spectrum, generally below 1300 cm⁻¹.
The substituents on the pyrazole ring also exhibit distinct vibrational modes. The aliphatic C-H stretching modes of the 2-chloroethyl group are expected in the 2850-3000 cm⁻¹ region. The C-Cl stretching vibration is typically found in the 600-800 cm⁻¹ range, while the C-I stretching vibration is expected at lower wavenumbers, usually between 500 and 600 cm⁻¹, due to the larger mass of the iodine atom. The C-N stretching vibration associated with the bond between the ethyl group and the pyrazole nitrogen appears in the 1000-1300 cm⁻¹ region.
A detailed assignment of these characteristic vibrational modes, based on typical frequency ranges for the respective functional groups, is presented in the table below.
| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |
| C-H Stretching (aromatic) | Pyrazole Ring C-H | 3100 - 3200 |
| C-H Stretching (aliphatic) | Chloroethyl -CH₂- | 2850 - 3000 |
| C=N and C=C Stretching | Pyrazole Ring | 1400 - 1600 |
| C-H Bending (aliphatic) | Chloroethyl -CH₂- | 1350 - 1470 |
| C-N Stretching | N-CH₂ (Alkyl-Aryl) | 1000 - 1300 |
| C-Cl Stretching | Chloroethyl -CH₂Cl | 600 - 800 |
| C-I Stretching | Pyrazole Ring C-I | 500 - 600 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (Advanced Applications)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound (Molecular Formula: C₅H₆ClIN₂, Molecular Weight: 272.47 g/mol ), electron impact (EI) mass spectrometry would reveal a molecular ion peak (M⁺) and a series of fragment ions resulting from the cleavage of specific bonds.
The fragmentation of pyrazole derivatives often involves characteristic pathways. researchgate.net The molecular ion is energetically unstable and can break apart into smaller, charged fragments and neutral radicals. chemguide.co.uk The most abundant fragment ion forms the base peak in the spectrum.
Key fragmentation pathways for this compound are expected to include:
Alpha-cleavage: The primary fragmentation would likely be the cleavage of the C-C bond in the side chain, leading to the loss of a chloromethyl radical (•CH₂Cl) or the formation of a stable pyrazole-containing cation.
Loss of Chlorine/Iodine: Cleavage of the carbon-halogen bonds can occur, resulting in ions corresponding to the loss of a chlorine or iodine radical.
Cleavage of the Chloroethyl Group: The entire chloroethyl side chain can be lost, generating a 4-iodopyrazole (B32481) cation.
Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo fragmentation, typically involving the expulsion of stable neutral molecules like hydrogen cyanide (HCN) or nitrogen gas (N₂), a known fragmentation pattern for pyrazoles. researchgate.net
The table below outlines the predicted major fragments and their corresponding mass-to-charge ratios (m/z).
| Predicted Fragment Ion | Neutral Loss | Predicted m/z |
| [C₅H₆ClIN₂]⁺ (Molecular Ion) | - | 272/274 |
| [C₄H₃IN₂]⁺ | •C₂H₃Cl | 222 |
| [C₅H₆ClN₂]⁺ | •I | 145/147 |
| [C₃H₂IN₂]⁺ | •C₂H₄Cl | 207 |
| [C₅H₆IN₂]⁺ | •Cl | 237 |
| [C₃H₃N₂]⁺ (Pyrazole cation) | •I, •C₂H₃Cl | 67 |
Note: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes) would result in characteristic M+2 peaks for chlorine-containing fragments.
Analysis of Intermolecular Interactions
The supramolecular architecture of this compound in the solid state is governed by a variety of non-covalent intermolecular interactions. These interactions dictate the crystal packing and influence the physical properties of the compound.
A prominent intermolecular interaction expected in the crystal structure is halogen bonding. The iodine atom at the C4 position of the pyrazole ring can act as a halogen bond donor. This is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the iodine atom, opposite to the C-I covalent bond. mdpi.com
This electrophilic σ-hole can interact favorably with nucleophilic regions on adjacent molecules, such as the pyridine-like nitrogen atom (N2) of the pyrazole ring or the chlorine atom of the chloroethyl group. mdpi.comresearchgate.net These C-I···N or C-I···Cl interactions are highly directional and can play a crucial role in directing the crystal packing, often leading to the formation of well-defined supramolecular chains or layers. researchgate.net The strength of these bonds is comparable to that of conventional hydrogen bonds. nih.govbris.ac.uk
As this compound is an N1-substituted pyrazole, it lacks the pyrrole-like N-H group necessary for forming the strong N-H···N hydrogen bonds commonly observed in unsubstituted or N-H containing pyrazoles. mdpi.com
Beyond halogen and hydrogen bonding, other non-covalent forces contribute to the crystal structure.
π-π Stacking: The aromatic pyrazole rings can engage in π-π stacking interactions. Depending on the relative orientation of the rings in adjacent molecules, these can be either face-to-face or offset (displaced) stacking arrangements. These interactions are driven by electrostatic and van der Waals forces between the π-electron systems of the rings.
C-H···π Interactions: It is also possible for the C-H bonds of one molecule to interact with the π-electron cloud of the pyrazole ring of a neighboring molecule. semanticscholar.org
The interplay of these various attractive forces—halogen bonding, weak hydrogen bonding, π-π stacking, and van der Waals interactions—collectively determines the three-dimensional crystalline architecture of this compound.
Theoretical and Computational Investigations of 1 2 Chloroethyl 4 Iodo 1h Pyrazole
Quantum Chemical Calculations (e.g., DFT Methods) for Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules like 1-(2-chloroethyl)-4-iodo-1H-pyrazole. eurasianjournals.comtandfonline.com These methods offer a balance of computational cost and accuracy, making them suitable for studying relatively complex organic molecules. researchgate.net
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this process would involve calculating the electronic energy for various spatial arrangements of the chloroethyl group relative to the pyrazole (B372694) ring. The flexibility of the chloroethyl chain allows for multiple conformers. By systematically rotating the bonds of this substituent and calculating the energy of each resulting conformation, a potential energy surface can be mapped. The conformation with the lowest energy is the most stable. It is anticipated that the extended or anti-periplanar conformation of the chloroethyl group would be among the most stable due to minimized steric hindrance. The pyrazole ring itself is a planar, aromatic system.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energies and spatial distributions are crucial for understanding a molecule's reactivity. researchgate.net The HOMO is the region of the molecule most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, particularly involving the π-system and the lone pairs of the nitrogen atoms. The iodine atom, with its large and polarizable electron cloud, would also contribute significantly to the HOMO. The LUMO, conversely, would likely be distributed over the pyrazole ring and the substituents, with significant contributions from the antibonding orbitals associated with the C-I and C-Cl bonds. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
| Molecular Orbital | Predicted Localization | Implication for Reactivity |
| HOMO | Pyrazole ring (π-system), Nitrogen lone pairs, Iodine atom | Site of electrophilic attack |
| LUMO | Pyrazole ring, C-I and C-Cl antibonding orbitals | Site of nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity |
Prediction of Spectroscopic Parameters (NMR, IR) and Correlation with Experimental Data
DFT calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, with a reasonable degree of accuracy. mdpi.com
NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts would predict distinct signals for the protons and carbons of the pyrazole ring and the chloroethyl group. The protons on the pyrazole ring would appear in the aromatic region, with their specific shifts influenced by the electronic effects of the iodo and chloroethyl substituents. The protons of the chloroethyl group would exhibit characteristic shifts and coupling patterns. A study on 4-iodo-1H-pyrazole provides a reference for the expected shifts of the pyrazole ring protons. mdpi.com
IR Spectroscopy: The calculated IR spectrum would show characteristic vibrational frequencies for the functional groups present in this compound. Key predicted vibrations would include C-H stretching of the pyrazole ring and the ethyl group, C=C and C=N stretching of the aromatic ring, and C-Cl and C-I stretching frequencies. Comparing these predicted spectra with experimental data, if available, would serve as a validation of the computational model.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. acu.edu.inpreprints.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.netwalisongo.ac.id
In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These regions are expected to be located around the nitrogen atoms of the pyrazole ring due to their lone pairs of electrons.
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry can be employed to investigate the mechanisms of reactions involving this compound. nih.gov By mapping the potential energy surface for a given reaction, it is possible to identify the transition state structures and calculate the activation energies. This provides insight into the reaction kinetics and the feasibility of different reaction pathways.
For example, a computational study could explore the nucleophilic substitution at the C4 position, where the iodine atom is displaced. The calculations would model the approach of a nucleophile, the formation of an intermediate or transition state, and the departure of the iodide leaving group. Such studies are common for understanding the reactivity of heterocyclic compounds. mdpi.com
Stability and Tautomeric Studies of Pyrazole Core with Halogen and Chloroethyl Substituents
For pyrazoles that are unsubstituted on the nitrogen atoms, annular tautomerism is a key consideration. nih.govencyclopedia.pub This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to two different tautomeric forms. mdpi.comresearchgate.net However, in this compound, the presence of the 2-chloroethyl group on one of the nitrogen atoms (N1) prevents this type of tautomerism. The substitution at N1 effectively "locks" the structure into a single tautomeric form.
Predictive Modeling for Structure-Reactivity Relationships
Predictive modeling in chemistry leverages computational techniques to establish a relationship between the chemical structure of a molecule and its reactivity or biological activity. These models are invaluable in modern chemistry for designing new molecules with desired properties, optimizing reaction conditions, and understanding reaction mechanisms. For a molecule like this compound, predictive modeling could offer significant insights into its chemical behavior.
Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of predictive modeling. eurasianjournals.com These models aim to find a mathematical relationship between the structural properties of a series of compounds and their biological activity or chemical reactivity. eurasianjournals.com For pyrazole derivatives, QSAR models have been successfully developed to predict various activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netnih.gov
A typical QSAR study involves the following steps:
Data Set Selection: A group of structurally related pyrazole compounds with known activities is chosen.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as electronic, steric, and topological properties.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the observed activity. nih.govresearchgate.net
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
Key Molecular Descriptors in Pyrazole QSAR Studies
Several classes of molecular descriptors have proven to be important in developing predictive QSAR models for pyrazole derivatives:
Electronic Descriptors: These describe the distribution of electrons in the molecule and are crucial for understanding reactivity. Examples include partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net
Steric Descriptors: These relate to the size and shape of the molecule, which can influence how it interacts with other molecules. Molar volume and surface area are common steric descriptors.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity and branching.
Table 1: Examples of Molecular Descriptors Used in Pyrazole QSAR Models
| Descriptor Type | Example | Relevance to Reactivity |
|---|---|---|
| Electronic | HOMO/LUMO Energies | Indicates susceptibility to electrophilic/nucleophilic attack |
| Dipole Moment | Influences intermolecular interactions | |
| Steric | Molar Volume | Relates to the bulkiness of the molecule |
| Surface Area | Affects accessibility of reactive sites |
Density Functional Theory (DFT) in Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules. researchgate.net DFT calculations can provide detailed insights into the reactivity of a molecule by calculating various reactivity descriptors. researchgate.net For pyrazole derivatives, DFT has been used to investigate reaction mechanisms, predict sites of electrophilic and nucleophilic attack, and calculate activation energies. nih.gov
For this compound, DFT calculations could be employed to:
Determine the molecular geometry: An optimized geometry is the starting point for all other calculations.
Calculate the HOMO-LUMO gap: A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net
Map the molecular electrostatic potential (MEP): The MEP surface visually identifies the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net
Calculate Fukui functions: These functions provide a more quantitative measure of the local reactivity at each atomic site.
Machine Learning in Reactivity Prediction
In recent years, machine learning (ML) has emerged as a powerful tool for predicting chemical reactivity. neurips.ccukcatalysishub.co.uk ML models can learn complex patterns from large datasets of chemical reactions and make accurate predictions for new reactions. researchgate.netnips.cc For pyrazole chemistry, ML models could be trained on databases of known reactions to predict the outcome of reactions involving novel pyrazole derivatives like this compound.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
It is important to reiterate that while these predictive modeling techniques are highly applicable to a compound like this compound, specific research findings and data tables for this molecule are not available in the reviewed literature. The development of such models would require dedicated experimental and computational investigation.
Applications As a Versatile Building Block in Chemical Research and Advanced Materials
Precursor in the Synthesis of Complex Organic Molecules
The unique substitution pattern of 1-(2-chloroethyl)-4-iodo-1H-pyrazole makes it an ideal starting material for the construction of more elaborate molecular architectures, including polyfunctional pyrazoles and fused heterocyclic systems.
The synthesis of polyfunctional pyrazoles often involves the strategic introduction of various substituents onto the pyrazole (B372694) core. In this context, this compound serves as an excellent scaffold. The C-I bond at the 4-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. researchgate.net This allows for the introduction of a wide range of functional groups, including aryl, alkyl, and alkynyl moieties.
For instance, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups at the 4-position, leading to the formation of 1-(2-chloroethyl)-4-aryl-1H-pyrazoles. Similarly, Sonogashira coupling enables the introduction of acetylenic groups, which can be further elaborated. The reactivity of the C-I bond is generally higher than that of C-Br or C-Cl bonds in such cross-coupling reactions, allowing for selective functionalization. researchgate.net
The 1-(2-chloroethyl) group offers additional opportunities for diversification. This functional group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles such as amines, azides, or alkoxides. Furthermore, elimination of hydrogen chloride from the chloroethyl group can lead to the formation of a 1-vinylpyrazole derivative. Vinylpyrazoles are valuable monomers and intermediates in organic synthesis.
The sequential and selective manipulation of these two reactive centers enables a combinatorial approach to the synthesis of a diverse library of polyfunctional pyrazoles. A hypothetical synthetic pathway illustrating this versatility is presented below:
| Step | Reaction Type | Reagents and Conditions | Product |
| 1 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 1-(2-chloroethyl)-4-aryl-1H-pyrazole |
| 2 | Nucleophilic Substitution | Amine (R₂NH) | 1-(2-(dialkylamino)ethyl)-4-aryl-1H-pyrazole |
| 3 | Elimination | Strong base | 4-aryl-1-vinyl-1H-pyrazole |
This table demonstrates a potential three-step synthesis to generate a trifunctional pyrazole derivative, highlighting the utility of the starting material.
Fused heterocyclic systems containing a pyrazole ring are of significant interest due to their diverse biological activities. The functional groups present in this compound can be strategically manipulated to facilitate the annulation of additional rings onto the pyrazole core.
A notable example of the synthetic utility of the 1-(2-chloroethyl)pyrazole moiety is in the synthesis of pyrazolo[3,4-d]pyrimidines. Although the direct use of this compound is not explicitly documented, a closely related compound, 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, has been successfully used as a precursor to synthesize 1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. nih.gov In this synthesis, the amino and carbonitrile groups on the pyrazole ring react with formic acid to form the fused pyrimidine (B1678525) ring. nih.gov This demonstrates that the 1-(2-chloroethyl) substituent is stable under the reaction conditions required for the construction of the fused ring system.
The 4-iodo group in this compound can be converted into other functional groups, such as an amino or a carboxyl group, through established synthetic methodologies. These newly introduced functional groups can then participate in cyclization reactions with appropriate reagents to form a variety of fused heterocyclic systems, such as pyrazolopyridines or pyrazolotriazines.
Development of Ligands for Coordination Chemistry
Pyrazole-based ligands have been extensively used in coordination chemistry to form a wide range of metal complexes with diverse structures and applications. researchgate.netnih.govresearchgate.net The compound this compound can serve as a valuable precursor for the design and synthesis of novel pyrazole-based ligands.
The chloroethyl group at the N1 position can be readily modified to introduce additional coordinating atoms, thereby creating bidentate or polydentate ligands. For example, reaction with a primary or secondary amine would yield a ligand with a pendant amino group, capable of coordinating to a metal center in conjunction with one of the pyrazole nitrogen atoms to form a stable chelate ring. Similarly, reaction with a thiol or alcohol could introduce a soft sulfur or hard oxygen donor atom, respectively.
The 4-iodo position also offers a handle for further functionalization. For instance, a Sonogashira coupling could introduce a pyridyl group via an ethynyl (B1212043) linker, creating a ligand with two distinct nitrogen-based coordinating sites. The versatility of these modifications allows for the rational design of ligands with specific steric and electronic properties tailored for particular metal ions and applications.
The nature of the substituents on the pyrazole ring significantly influences the electronic and steric properties of the resulting ligand, which in turn affects the stability, geometry, and reactivity of the corresponding metal complexes.
The electron-withdrawing nature of the iodine atom at the 4-position would decrease the basicity of the pyrazole nitrogen atoms, potentially affecting their coordination strength. Replacing the iodo group with electron-donating groups through cross-coupling reactions would, conversely, increase the electron density on the pyrazole ring and enhance the donor ability of the nitrogen atoms.
The 1-(2-chloroethyl) group and its derivatives can impose steric constraints that influence the coordination geometry around the metal center. The length and flexibility of the side chain can be tuned to control the bite angle of the chelate ring, which can have a profound impact on the catalytic activity or photophysical properties of the metal complex. The presence of both a halogen at the 4-position and a modifiable side chain at the N1-position provides a dual-control mechanism for fine-tuning the properties of the resulting coordination compounds.
Role in the Synthesis of Advanced Materials
The unique chemical reactivity of this compound also makes it a potential precursor for the synthesis of advanced materials with tailored properties.
The ability to transform the 1-(2-chloroethyl) group into a vinyl group opens up the possibility of using the resulting 4-iodo-1-vinyl-1H-pyrazole as a monomer in polymerization reactions. This could lead to the formation of novel conductive polymers, where the electronic properties could be further tuned by post-polymerization modification of the iodo-substituent. researchgate.netmdpi.comekb.egmdpi.com
In the field of metal-organic frameworks (MOFs), pyrazole-based linkers are known to form robust and porous structures. researchgate.netrsc.org The iodo- and chloroethyl- functionalities of this compound could be elaborated into dicarboxylic acids or other multitopic linkers suitable for MOF synthesis. The presence of the halogen could also provide sites for post-synthetic modification within the MOF structure.
Furthermore, the extended π-systems that can be generated through cross-coupling reactions at the 4-iodo position suggest a potential application in the synthesis of functional dyes. nih.gov By introducing chromophoric and auxochromic groups, it may be possible to create novel pyrazole-based dyes with interesting photophysical properties.
Precursors for Polymeric Materials (e.g., Fuel Cell Membranes)
The pyrazole moiety is a subject of interest in the development of advanced polymeric materials, including those designed for use in proton-exchange membranes (PEMs) for fuel cells. While research on this compound for this specific application is not extensively documented, the characteristics of its functional groups suggest it is a highly suitable precursor.
The chloroethyl group serves as a key reactive handle for polymerization. It can undergo reactions to graft the pyrazole unit onto existing polymer backbones or participate in polycondensation reactions to form novel polymers. The pyrazole ring itself, with its nitrogen atoms, can be post-functionalized or quaternized to introduce proton-conducting sites, which are essential for fuel cell membrane performance. Research on other pyrazole-containing polymers has demonstrated their potential in this area. For instance, fluorinated copolymers bearing pyrazole groups have been synthesized and characterized as precursors for proton-conducting membranes, highlighting the viability of the pyrazole core in these applications. researchgate.net The general utility of pyrazole derivatives for creating novel polymers with improved thermal and mechanical properties has also been noted. chemimpex.com
The 4-iodo position offers a secondary route for modification. After polymerization via the chloroethyl group, the iodo-substituent can be used to further functionalize the polymer through reactions like Suzuki or Sonogashira cross-coupling, allowing for the attachment of other chemical moieties to fine-tune the membrane's properties, such as its hydrophilicity, stability, or proton conductivity.
Table 1: Potential Polymerization Pathways for this compound
| Polymerization Strategy | Role of this compound | Potential Outcome |
|---|---|---|
| Grafting onto Polymer | Monomer with reactive chloroethyl side-chain | Functionalized polymer with pyrazole units |
| Polycondensation | Bifunctional monomer (after converting chloro-group) | Novel pyrazole-containing polymer backbone |
| Post-Polymerization Modification | Polymer containing the intact 4-iodopyrazole (B32481) unit | Cross-linked or further functionalized material |
Components in Optoelectronic Materials Research (e.g., OLEDs)
Pyrazole derivatives have been increasingly investigated for their applications in optoelectronic materials, particularly in the development of organic light-emitting diodes (OLEDs). These compounds can serve as building blocks for emissive materials, host materials, or charge-transporting layers. The pyrazole core's electronic properties can be readily tuned through substitution, making it an attractive scaffold for designing molecules with specific photophysical characteristics.
While this compound is not a final, emissive OLED material itself, it serves as an excellent intermediate for creating more complex, conjugated systems. The 4-iodo group is particularly valuable for this purpose, as it readily participates in palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of various aromatic and heteroaromatic groups, extending the π-conjugated system of the molecule, which is a fundamental strategy for tuning the emission color and efficiency of organic emitters. Research has shown that related compounds, such as pyrazoline and 1H-pyrazolo[3,4-b]quinoline derivatives, exhibit strong luminescence and have been successfully incorporated into OLED devices as dopants or hole-transporting materials. tandfonline.comresearchgate.net
The chloroethyl group provides an additional point for molecular modification, enabling the attachment of the pyrazole-based chromophore to other parts of a larger molecule or a polymer backbone, which can be advantageous for creating solution-processable OLED materials.
Table 2: Key Reactions for Synthesizing Optoelectronic Materials from 4-Iodopyrazole Scaffolds
| Reaction Name | Purpose | Example Reactant for 4-Iodopyrazole | Resulting Structure |
|---|---|---|---|
| Suzuki Coupling | C-C bond formation to attach aryl groups | Arylboronic acids | Aryl-substituted pyrazole |
| Sonogashira Coupling | C-C bond formation to attach alkynyl groups | Terminal alkynes | Alkynyl-substituted pyrazole |
| Heck Coupling | C-C bond formation to attach vinyl groups | Alkenes | Vinyl-substituted pyrazole |
| Buchwald-Hartwig Amination | C-N bond formation to attach amine groups | Aryl amines | Arylamine-substituted pyrazole |
Supramolecular Assembly Components
The field of supramolecular chemistry relies on non-covalent interactions to construct well-ordered, higher-level structures from molecular building blocks. The this compound molecule possesses distinct features that make it a compelling candidate for use in designing supramolecular assemblies, particularly through halogen bonding.
Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (the donor) and a Lewis base (the acceptor). The iodine atom at the 4-position of the pyrazole ring is a strong halogen bond donor due to the electron-withdrawing nature of the pyrazole ring, which creates a region of positive electrostatic potential (a σ-hole) on the iodine atom. Studies on 4-iodopyrazole and its derivatives have confirmed their ability to form robust halogen bonds, comparable in strength to some traditional hydrogen bonds. bris.ac.ukaip.orgnih.gov
In this compound, the primary interaction for directed assembly is this halogen bond formed by the iodine atom. The pyridine-like nitrogen atom (N2) of the pyrazole ring can act as a halogen bond acceptor. This donor-acceptor capability allows for the self-assembly of molecules into predictable patterns like chains or networks. mdpi.com While the N1 position is blocked by the chloroethyl group, preventing the formation of the N-H···N hydrogen bonds often seen in unsubstituted pyrazoles, the primacy of the halogen bond remains. mdpi.comnih.gov This makes the molecule a valuable tool in crystal engineering, where precise control over the solid-state arrangement of molecules is crucial for tuning material properties. semanticscholar.org
Table 3: Comparison of Intermolecular Interactions in Pyrazole Systems
| Interaction Type | Donor Site on Pyrazole | Acceptor Site on Pyrazole | Relevance to this compound |
|---|---|---|---|
| Hydrogen Bonding | N1-H | N2 (pyridine-like) | Not possible (N1 is substituted) |
| Halogen Bonding | C4-I (σ-hole) | N2 (pyridine-like) | Primary interaction for directed assembly |
| π–π Stacking | Pyrazole ring face | Pyrazole ring face | Possible, but often secondary to halogen bonding |
Future Research Directions and Emerging Methodologies
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyrazole (B372694) derivatives is increasingly moving towards greener and more sustainable practices. nih.gov Future research on 1-(2-chloroethyl)-4-iodo-1H-pyrazole will likely focus on developing synthetic routes that align with the principles of green chemistry. This includes the use of renewable starting materials, eco-friendly solvents, and energy-efficient reaction conditions. nih.govtandfonline.com
Key areas of development are expected to include:
Catalyst Innovation: A significant trend is the move away from noble metal catalysts towards more abundant and less toxic alternatives, such as iron-catalyzed multicomponent synthesis. rsc.orgresearchgate.netrsc.org Research may explore the use of such catalysts for the efficient construction of the this compound scaffold.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. nih.gov The application of flow chemistry could lead to more efficient and automated synthesis of this compound, minimizing waste and improving yield. nih.govnih.gov
Alternative Energy Sources: Microwave-assisted and ultrasound-irradiated synthesis are gaining traction as methods to accelerate reactions and reduce energy consumption. mdpi.com Investigating these techniques for the synthesis of this compound could lead to faster and more sustainable production methods.
| Synthetic Approach | Key Advantages | Potential for this compound |
| Iron Catalysis | Abundant, low-toxicity metal, efficient for C-C and C-N bond formation. rsc.orgresearchgate.netrsc.org | Development of a more sustainable and cost-effective synthesis. |
| Flow Chemistry | Improved safety, scalability, and process control. nih.govnih.gov | Enables automated and high-throughput production. |
| Microwave/Ultrasound | Accelerated reaction times, reduced energy consumption. mdpi.com | Faster and more energy-efficient synthesis protocols. |
Exploration of Undiscovered Reactivity Pathways
The presence of both a chloroethyl and an iodo group on the pyrazole ring of this compound offers a rich platform for exploring novel reactivity. The iodo group at the 4-position is a particularly attractive site for various cross-coupling reactions. smolecule.comnih.gov
Future research is expected to delve into:
Sequential Cross-Coupling Reactions: The differential reactivity of the C-I and C-Cl bonds could be exploited for selective, sequential functionalization. For instance, the more reactive C-I bond can undergo Suzuki-Miyaura or Sonogashira coupling, followed by a subsequent transformation at the less reactive chloroethyl side chain. smolecule.com
Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. mdpi.com Exploring photoredox-catalyzed reactions of this compound could unveil new reactivity patterns and allow for the formation of complex molecular architectures under mild conditions.
Novel Cyclization Strategies: The chloroethyl group presents an opportunity for intramolecular cyclization reactions, potentially leading to the formation of fused heterocyclic systems with interesting biological or material properties.
Advanced In Situ Spectroscopic Studies of Reactions
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. Advanced in situ spectroscopic techniques can provide real-time insights into the formation and consumption of intermediates during a chemical reaction. nih.gov
For this compound, future studies could employ:
In Situ NMR and IR Spectroscopy: These techniques can be used to monitor the progress of a reaction, identify key intermediates, and elucidate the reaction kinetics. rsc.orgnih.gov This information is invaluable for optimizing reaction conditions to maximize yield and minimize byproducts.
Computational Modeling: Density Functional Theory (DFT) calculations can complement experimental studies by providing theoretical insights into reaction pathways and transition state geometries. rsc.org This can aid in the rational design of new catalysts and reaction conditions.
| Spectroscopic Technique | Information Gained | Application to this compound Synthesis |
| In Situ NMR | Real-time monitoring of reactant consumption and product formation. | Optimization of reaction conditions for improved yield and selectivity. |
| In Situ IR | Identification of transient intermediates and functional group transformations. | Elucidation of complex reaction mechanisms. |
| DFT Calculations | Theoretical prediction of reaction pathways and energetics. rsc.org | Rational design of catalysts and prediction of reactivity. |
Integration with Machine Learning and AI in Chemical Synthesis
The fields of machine learning (ML) and artificial intelligence (AI) are beginning to revolutionize chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. eurasianjournals.com For a specific target like this compound, these technologies can accelerate the discovery of optimal synthetic routes.
Future applications in this area include:
Predictive Modeling: ML algorithms can be trained on large datasets of chemical reactions to predict the success of a given transformation for synthesizing or functionalizing this compound.
Automated Synthesis: AI-driven robotic platforms can be used to perform high-throughput screening of reaction conditions, rapidly identifying the optimal parameters for the synthesis of this compound. nih.gov
Expanded Applications in Pure Chemical Sciences and Materials Engineering
While pyrazole derivatives are well-known for their applications in pharmaceuticals and agrochemicals, there is growing interest in their use in materials science. nih.govglobalresearchonline.net The unique electronic properties of the pyrazole ring, combined with the potential for functionalization offered by the chloroethyl and iodo substituents, make this compound a promising building block for advanced materials.
Potential future applications include:
Organic Electronics: Pyrazole-based compounds can exhibit interesting photoluminescent and electronic properties, making them candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring can coordinate to metal ions, enabling the construction of extended coordination networks. mdpi.com The functional groups on this compound could be used to tune the properties of these materials for applications in gas storage, catalysis, and sensing.
Fluorescent Probes: The pyrazole scaffold can serve as the core of fluorescent molecules. nih.gov By attaching appropriate functional groups, this compound could be developed into a selective sensor for specific analytes.
Q & A
Q. What are the optimal synthetic routes for 1-(2-chloroethyl)-4-iodo-1H-pyrazole, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves nucleophilic substitution or cyclization reactions . For example, halogenation of pyrazole precursors (e.g., 5-chloro-3-methyl-1-aryl-1H-pyrazole derivatives) using iodine sources under basic conditions (e.g., K₂CO₃) can introduce the iodo group . The chloroethyl moiety is often introduced via alkylation with 2-chloroethylating agents (e.g., 2-chloroethyl chloride) in dichloromethane or DMF, with triethylamine as a base to neutralize HCl byproducts . Key factors for yield optimization include:
Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (3:7 to 1:1) to separate halogenated byproducts .
- Recrystallization : Ethanol or methanol at low temperatures (0–5°C) yields high-purity crystals .
- Dialysis or filtration : For removing unreacted ionic reagents (e.g., K₂CO₃) .
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., δ 7.8–8.2 ppm for pyrazole protons; δ 40–50 ppm for chloroethyl carbons) .
- IR : Peaks at 1600–1650 cm⁻¹ indicate C=N stretching in the pyrazole ring .
- X-ray crystallography : Resolves bond lengths (e.g., C-Cl: ~1.73 Å; C-I: ~2.09 Å) and intermolecular interactions (e.g., hydrogen bonding) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl) .
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can regioselectivity challenges in introducing the iodo and chloroethyl groups be addressed during synthesis?
Regioselectivity is influenced by:
- Directing groups : Electron-withdrawing groups (e.g., -NO₂) on the pyrazole ring direct iodination to the 4-position .
- Protecting groups : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl) to prioritize chloroethylation at the 1-position .
- Metal catalysts : Pd/Cu-mediated coupling reactions enhance specificity for iodine substitution .
Q. What computational models predict the reactivity or pharmacophoric features of this compound?
- DFT calculations : Optimize geometry and predict electrostatic potential surfaces to identify reactive sites (e.g., nucleophilic iodine) .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to map binding affinities .
- QSAR models : Correlate substituent effects (e.g., chloroethyl chain length) with biological activity .
Q. What contradictions exist in reported biological activities, and how can they be resolved?
Discrepancies in cytotoxicity studies may arise from:
Q. How does the compound interact with biological targets at the molecular level?
Mechanistic studies suggest:
- Enzyme inhibition : The iodo group acts as a halogen bond donor to ATP-binding pockets in kinases .
- DNA intercalation : The planar pyrazole ring inserts into DNA base pairs, while the chloroethyl group alkylates guanine residues .
- Protein binding assays : Surface plasmon resonance (SPR) reveals nM-level binding to tubulin .
Q. What strategies stabilize this compound under physiological conditions for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
